molecular formula C15H13FN2O2S B2663018 1-[(2-Fluorophenyl)methyl]-2-methylsulfonylbenzimidazole CAS No. 663929-31-5

1-[(2-Fluorophenyl)methyl]-2-methylsulfonylbenzimidazole

Cat. No. B2663018
CAS RN: 663929-31-5
M. Wt: 304.34
InChI Key: UNKDVEMMDGKRJY-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-2-methylsulfonylbenzimidazole (also known as FMB) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities.

Scientific Research Applications

Antibacterial and Plant Protection Properties Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the query compound, have shown significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds not only demonstrated potent antibacterial effects but also enhanced plant resistance against the disease by stimulating the increase in superoxide dismutase and peroxidase activities in rice. This suggests potential applications in developing agrochemicals aimed at protecting crops from bacterial diseases (Li Shi et al., 2015).

Antifungal and Antimicrobial Activities A series of novel benzimidazole derivatives have been synthesized and evaluated for their antifungal and antimicrobial activities. These studies highlight the structural versatility of benzimidazole derivatives, which can be tailored for specific biological targets, demonstrating their potential in developing new antimicrobial agents (R. Di Santo et al., 2005).

Cancer Research Fluorinated 2-(4-aminophenyl)benzothiazoles, related in structural motif to benzimidazoles, have been identified as potent cytotoxic agents against certain human cancer cell lines, including breast cancer cells. These compounds' biological activity suggests potential applications in designing new antitumor agents, with specific focus on their mechanism of action and metabolic pathways (I. Hutchinson et al., 2001).

Antioxidant Properties Research into biphenyl and imidazobenzimidazole derivatives, which share a common structural framework with the query compound, has shown promising antioxidant activities. This study suggests that combining these structural motifs could yield compounds with significant antioxidant properties, useful in developing treatments for oxidative stress-related diseases (A. Spasov et al., 2022).

Synthetic Applications The chemical versatility of benzimidazole derivatives extends to synthetic chemistry, where they serve as intermediates or key components in synthesizing complex molecules. Their reactivity and interaction with various reagents underpin their utility in constructing pharmacologically relevant structures and exploring new reaction pathways (Wen-Bo Liu et al., 2009).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-21(19,20)15-17-13-8-4-5-9-14(13)18(15)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKDVEMMDGKRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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